molecular formula C13H8Cl4O2S B12704498 2,2',4,4'-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl CAS No. 66640-55-9

2,2',4,4'-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B12704498
CAS No.: 66640-55-9
M. Wt: 370.1 g/mol
InChI Key: CNGBRLNBUIYDRZ-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is a synthetic organic compound characterized by the presence of chlorine and methylsulfonyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of the methylsulfonyl group. One common method involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms. The resulting tetrachlorobiphenyl is then reacted with methylsulfonyl chloride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylsulfonyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and methylsulfonyl groups in 2,2’,4,4’-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts .

Properties

CAS No.

66640-55-9

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

1,5-dichloro-2-(2,4-dichlorophenyl)-4-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-5-9(11(16)6-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3

InChI Key

CNGBRLNBUIYDRZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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